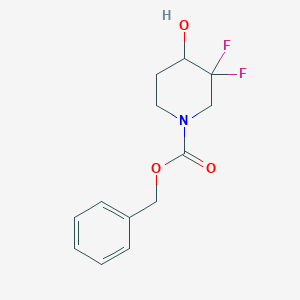![molecular formula C18H12N2S2 B2566184 2-苯基-4-(苯硫基)噻吩并[3,2-d]嘧啶 CAS No. 383146-83-6](/img/structure/B2566184.png)
2-苯基-4-(苯硫基)噻吩并[3,2-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H12N2S2 . It belongs to the class of thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The process involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is characterized by a six-membered thienopyrimidine ring containing nitrogen atoms at positions 1 and 3 . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides . These β-keto amides were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .科学研究应用
Anticancer Activity
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine: has shown promise as an anticancer agent. Researchers have synthesized derivatives and evaluated their effects against cancer cell lines. The compound’s structural modifications have led to improved antiproliferative activity, making it a potential candidate for cancer therapy .
Anti-Inflammatory Effects
Pyrimidines, including this compound, exhibit anti-inflammatory properties. They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. These effects contribute to tissue protection and healing. Several pyrimidines, including our compound of interest, display potent anti-inflammatory activity .
Antibacterial and Antiviral Properties
The compound’s aromatic heterocyclic structure suggests potential antibacterial and antiviral effects. Researchers continue to explore its activity against bacterial strains and viral infections .
Antifungal Applications
Pyrimidines have been investigated for their antifungal properties. Our compound may exhibit activity against fungal pathogens, making it relevant for antifungal drug development .
Targeting Epigenetic Enzymes
Structurally related compounds have been studied as inhibitors of epigenetic enzymes, particularly EZH2. These enzymes play a role in gene regulation, and inhibiting them could have implications for cancer treatment. Further exploration of our compound’s effects on epigenetic pathways is warranted .
Toxicity Assessment and Safety
As with any potential therapeutic agent, assessing toxicity is crucial. Researchers evaluate the compound’s safety profile, including its impact on healthy cells. Understanding its toxicity helps guide drug development and clinical applications .
作用机制
Target of Action
The primary target of the compound 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, thereby influencing chromatin structure and promoting gene silencing .
Mode of Action
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine interacts with its target EZH2, inhibiting its function . This inhibition disrupts the methylation process, leading to changes in chromatin structure and gene expression .
Biochemical Pathways
The inhibition of EZH2 by 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine affects the histone methylation pathway . This disruption can lead to downstream effects such as altered gene expression, potentially affecting various cellular processes including cell proliferation and differentiation .
Result of Action
The molecular effect of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves the inhibition of EZH2, leading to changes in histone methylation and gene expression . On a cellular level, this can result in significant antitumor activity, as observed in various cancer cell lines .
未来方向
Thienopyrimidine derivatives, including “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine”, hold promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines .
属性
IUPAC Name |
2-phenyl-4-phenylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)17-19-15-11-12-21-16(15)18(20-17)22-14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRDNCTCOKBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

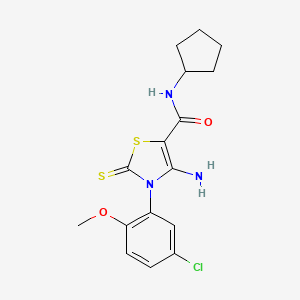
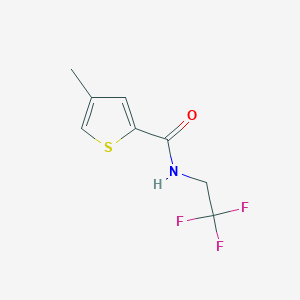
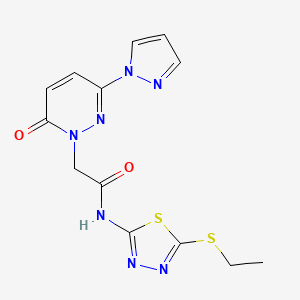
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
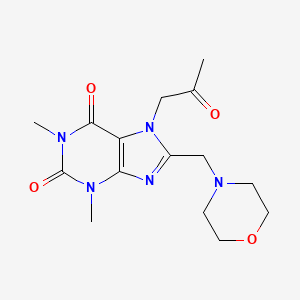
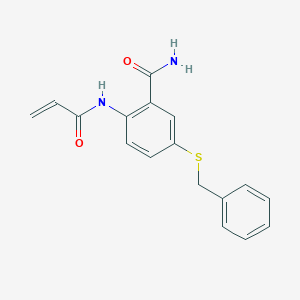


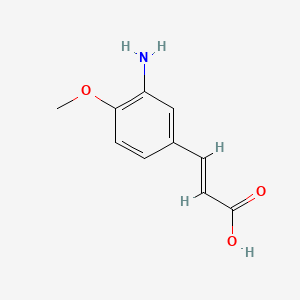
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)
